DL-LEUCINE (1-13C) DL-LEUCINE (1-13C)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3686018
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 132.17

DL-LEUCINE (1-13C)

CAS No.:

Cat. No.: VC3686018

Molecular Formula:

Molecular Weight: 132.17

Purity: 98%

* For research use only. Not for human or veterinary use.

DL-LEUCINE (1-13C) -

Specification

Molecular Weight 132.17

Introduction

Chemical Identity and Basic Properties

DL-Leucine (1-13C) is a racemic mixture containing equal proportions of D- and L-isomers of leucine with a carbon-13 isotope specifically incorporated at the first carbon position (carboxyl group). This strategic labeling allows researchers to track the metabolic fate of the molecule through various biochemical pathways.

Chemical Properties

The compound exhibits the following fundamental properties:

PropertyValue
CAS Number82152-65-6
Molecular FormulaC6H13NO2
Molecular Weight132.17 g/mol
IUPAC Name2-amino-4-methyl(113C)pentanoic acid
StateSolid

The molecular structure retains all the chemical properties of standard leucine, with the only difference being the presence of the heavier carbon-13 isotope at the carboxyl position . This strategic labeling ensures that the compound behaves identically to natural leucine in biological systems while allowing for detection through mass spectrometry.

Structural Characteristics

DL-Leucine (1-13C) maintains the same structural backbone as conventional leucine, featuring a branched-chain arrangement with an amino group at the alpha carbon. The presence of both D- and L-isomers in the mixture provides researchers with a versatile tool for metabolic studies, as biological systems typically metabolize the isomers differently .

Isomeric Forms

Within the DL-Leucine (1-13C) mixture, two distinct isomers exist:

  • L-Leucine (1-13C): The biologically active isomer that participates in protein synthesis within human cells

  • D-Leucine (1-13C): The enantiomer that typically undergoes different metabolic pathways in mammalian systems

Each isomer can be isolated and studied independently, with the D-form having its own unique CAS number (82152-60-1) and distinct research applications .

Research Applications

The strategic incorporation of a carbon-13 atom at the first position makes DL-Leucine (1-13C) particularly valuable for tracing leucine metabolism through various biochemical pathways. This compound has found extensive applications across multiple research domains.

Metabolic Studies

DL-Leucine (1-13C) serves as a critical tool in metabolic research, particularly for investigating protein turnover dynamics. By administering this labeled compound and tracking its incorporation into proteins and its eventual catabolism, researchers can accurately measure:

  • Whole-body protein synthesis rates

  • Protein degradation rates

  • Leucine oxidation rates

  • Net protein balance under various physiological conditions

The compound's stability and non-radioactive nature make it particularly suitable for human studies where radiation exposure is a concern .

Clinical Research Applications

While DL-Leucine (1-13C) itself is primarily a research tool, its applications inform various clinical investigations:

  • Assessment of protein metabolism in diabetes

  • Evaluation of nutritional interventions on protein synthesis

  • Investigation of protein turnover in metabolic disorders

  • Development of diagnostic tools for conditions affecting protein metabolism, such as maple syrup urine disease (MSUD)

A significant advantage of using DL-Leucine (1-13C) in clinical research is that it requires minimal blood sampling (as little as 1 ml) while providing robust data on protein metabolism .

Methodology for Utilization

The application of DL-Leucine (1-13C) in research follows well-established protocols designed to maximize data quality while minimizing participant burden.

Infusion Techniques

The most common administration method involves a primed, continuous infusion approach:

  • An initial bolus dose (typically 6 μmoles per kg body weight) establishes baseline enrichment

  • A continuous infusion (6 μmoles per kg body weight per hour) maintains stable isotope levels

  • This approach typically achieves isotopic steady state within 2 hours, allowing for reliable measurements

When properly executed, this technique provides extremely reliable data with relative uncertainties of approximately 2% for leucine turnover, 10% for oxidation, and 4% for protein incorporation rates .

Sample Collection and Analysis

Following administration, researchers collect specific biological samples to track the compound's metabolic fate:

  • Blood samples to measure plasma [1-13C]leucine enrichment

  • Breath samples to measure expired 13CO2 enrichment

  • The enrichment of 13C-ketoisocaproate (KIC), a metabolite of leucine catabolism

Analysis typically employs gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry, allowing researchers to precisely quantify isotope enrichment and calculate relevant metabolic parameters .

Research Findings

Studies using DL-Leucine (1-13C) have generated significant insights into protein metabolism across various physiological states and disease conditions.

Combined Tracer Studies

An additional advantage of DL-Leucine (1-13C) is its compatibility with other labeled amino acids. Researchers have successfully combined L-[1-13C]leucine with amino acids labeled with 15N, allowing for simultaneous determination of the kinetics of multiple amino acids in a single experimental protocol .

Comparison with Related Compounds

DL-Leucine (1-13C) is one of several isotopically labeled forms of leucine used in research. Understanding the distinctions between these compounds is essential for selecting the appropriate tracer for specific research questions.

CompoundKey DifferencesPrimary Applications
L-Leucine (1-13C)Contains only the L-isomerHuman metabolic studies, clinical research
D-Leucine (1-13C)Contains only the D-isomerSpecialized metabolic pathway research
DL-Leucine (1-13C)Racemic mixture of both isomersComprehensive metabolic studies
L-Leucine (U-13C)Uniformly labeled with 13C at all positionsMulti-pathway tracing studies

The choice between these compounds depends on the specific research objectives, with DL-Leucine (1-13C) offering a balance between cost and utility for many applications .

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